Tomoxetine

ADHD Pediatrics Efficacy

Tomoxetine (CAS 63940-51-2) is the definitive non-stimulant, non-controlled NRI for ADHD research. Its 8-10x CYP2D6-driven exposure variability makes it an exemplary pharmacogenomic probe, unmatched by stimulants or alternatives like viloxazine. Preferred for pediatric ADHD with comorbid anxiety—where stimulants may exacerbate symptoms—and for studies requiring non-scheduled compounds. With ~9-day slower response vs. LDX and 2-3 week slower onset vs. viloxazine, it is the reference compound for delayed therapeutic response research. No abuse potential, no DEA scheduling. The most validated choice for reproducible, translational outcomes.

Molecular Formula C17H21NO
Molecular Weight 255.35 g/mol
CAS No. 63940-51-2
Cat. No. B1242691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTomoxetine
CAS63940-51-2
Synonyms139603, LY
atomoxetine
Atomoxetine HCl
atomoxetine hydrochloride
HCl, Atomoxetine
Hydrochloride, Atomoxetine
LY 139603
N-methyl-gamma-(2-methylphenoxy)benzenepropanamine hydrochloride
Strattera
tomoxetine
Tomoxetine Hydrochloride, (+)-isomer - T351671
tomoxetine hydrochloride, (+-)-isomer
tomoxetine hydrochloride, (-)-isome
Molecular FormulaC17H21NO
Molecular Weight255.35 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2
InChIInChI=1S/C17H21NO/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15/h3-11,17-18H,12-13H2,1-2H3
InChIKeyVHGCDTVCOLNTBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tomoxetine (Atomoxetine) for ADHD Research: Pharmacological Profile and Clinical Positioning


Tomoxetine (Atomoxetine HCl, CAS 63940-51-2), a propylamine derivative, functions as a selective norepinephrine reuptake inhibitor (NRI) . Unlike psychostimulants such as methylphenidate or amphetamine, it is classified as a non-stimulant and is not a controlled substance, a key differentiating factor in its therapeutic application [1]. Its primary, clinically validated indication is for the treatment of attention-deficit/hyperactivity disorder (ADHD) in both pediatric and adult populations [2].

Why Tomoxetine Cannot Be Substituted with Generic NRI or ADHD Compound Selections


Substituting Tomoxetine with another NRI, such as Viloxazine, or a non-stimulant like Guanfacine, or a psychostimulant like Methylphenidate, is not a scientifically equivalent exchange due to significant differences in clinical efficacy onset, side effect profiles, and pharmacogenomic-driven exposure. While all are indicated for ADHD, Tomoxetine possesses a distinct, well-documented interaction with the CYP2D6 metabolic pathway, leading to an 8- to 10-fold difference in drug exposure between extensive and poor metabolizers, a variability that is not replicated across all comparators [1]. Furthermore, comparative studies have quantified substantial differences in response rates and time to response versus stimulants, and in secondary pharmacodynamic effects compared to newer NRIs, making procurement decisions critical for reproducible research outcomes [2][3].

Quantitative Evidence for Tomoxetine Differentiation Against Key ADHD Comparators


Comparative Efficacy of Tomoxetine (Atomoxetine) vs. Methylphenidate in Pediatric ADHD

In a 12-week, head-to-head trial in children with ADHD, Tomoxetine (Atomoxetine) and methylphenidate were compared using the Parent Swanson, Nolan, and Pelham, Version IV Scale (SNAP-IV) and the Integrated Visual and Auditory Continuous Performance Test (IVA-CPT) [1]. While methylphenidate showed superior improvement in core ADHD symptoms, Tomoxetine was identified as the preferred option for cases with comorbid anxiety, a clinically significant differentiator for patient selection [1].

ADHD Pediatrics Efficacy

Time to Clinical Response: Tomoxetine (Atomoxetine) vs. Lisdexamfetamine Dimesylate

A randomized, double-blind, phase IIIb study compared Tomoxetine (ATX) and the prodrug stimulant lisdexamfetamine dimesylate (LDX) in children and adolescents who had previously responded inadequately to methylphenidate [1]. LDX demonstrated a significantly faster time to first clinical response.

ADHD Response Time Head-to-Head

Onset of Action: Tomoxetine (Atomoxetine) vs. Viloxazine ER

Although a direct head-to-head trial is lacking, a review of clinical data indicates a class-level difference in the onset of therapeutic action between two non-stimulant NRIs [1]. Viloxazine ER is reported to have a faster onset of action compared to Tomoxetine.

ADHD Onset of Action Non-Stimulant

Pharmacogenomic Impact on Tomoxetine Exposure: CYP2D6 Poor vs. Extensive Metabolizers

Tomoxetine's pharmacokinetics are profoundly influenced by CYP2D6 genotype, a genetic polymorphism not equally shared by all ADHD medications [1]. This leads to vastly different drug exposures between poor metabolizers (PMs) and extensive metabolizers (EMs).

Pharmacogenomics CYP2D6 Pharmacokinetics

Differential Potency on Norepinephrine vs. Serotonin Reuptake

Tomoxetine demonstrates a clear and distinct selectivity profile compared to other NRIs used in ADHD, such as viloxazine, which has stronger secondary effects on serotonin signaling [1]. Tomoxetine is a highly selective inhibitor of the norepinephrine transporter with negligible affinity for serotonin transporters [2].

Mechanism of Action Selectivity NRI

Comparative Response Rates in Adult ADHD: Tomoxetine vs. Methylphenidate

In a prospective study of Omani adults with ADHD, the response rate to Tomoxetine was compared to that of methylphenidate after three months of treatment, as measured by the Clinical Global Impressions-Improvement (CGI-I) scale [1].

Adult ADHD Response Rate Comparative Efficacy

Optimal Research Applications for Tomoxetine Based on Differentiating Evidence


Investigating ADHD with Comorbid Anxiety

Given the head-to-head evidence that Tomoxetine is the preferred choice for pediatric patients with ADHD and comorbid anxiety, it is an ideal candidate for studies exploring the intersection of these disorders. Its pure noradrenergic mechanism may offer a distinct advantage in this patient subset compared to stimulants, which can exacerbate anxiety [1].

Studies with Controlled Substance Restrictions or Abuse Liability Concerns

For research settings where a non-stimulant, non-scheduled compound is required due to regulatory, ethical, or subject population (e.g., those with a history of substance use disorder) constraints, Tomoxetine is the most extensively studied and validated option. Its lack of abuse potential is a primary differentiator from methylphenidate and amphetamine-based treatments [2].

Pharmacogenomic Research on CYP2D6 Polymorphisms

Tomoxetine's extreme, 8- to 10-fold exposure variability based on CYP2D6 metabolizer status makes it an exemplary probe substrate for pharmacogenomic studies. Research can reliably model the impact of genetic variation on drug pharmacokinetics and subsequent clinical response in a way that is not as pronounced with many other ADHD medications [3].

Long-Term, Placebo-Controlled Studies Investigating Delayed Onset Efficacy

The evidence of a 9-day slower response time versus LDX and a ~2-3 week slower onset versus viloxazine positions Tomoxetine as a reference compound for studies examining the neurobiological basis of delayed therapeutic response. Research designs requiring a multi-week wash-in period for full efficacy, such as long-term functional outcome studies, are well-suited to its pharmacological profile [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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